
Cobyrinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Cobyrinic acid, also known as this compound, is a useful research compound. Its molecular formula is C45H59CoN4O14+ and its molecular weight is 938.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Amidation Reactions Catalyzed by Cobyrinic Acid a,c-Diamide Synthetase (CbiA)
CbiA from Salmonella typhimurium mediates the ATP-dependent amidation of this compound’s a and c carboxylate groups, forming this compound a,c-diamide. This reaction is critical for advancing the corrinoid structure toward cobyric acid and ultimately vitamin B₁₂.
Key Features:
-
Substrate Specificity : CbiA utilizes glutamine or ammonia as nitrogen donors, with a strong preference for glutamine (Kₘ = 53 µM vs. 26,200 µM for ammonia) .
-
Sequential Amidation : The c -carboxylate is amidated first, followed by the a -carboxylate. Intermediate release into solution occurs after the first amidation .
-
ATP Activation : The reaction involves formation of a phosphorylated intermediate, confirmed by positional isotope exchange experiments using [γ-¹⁸O₄]-ATP .
Table 1: Kinetic Parameters of CbiA
Substrate | Kₘ (µM) | Role in Reaction |
---|---|---|
This compound | 0.74 | Primary substrate |
ATP | 2.7 | Energy source/activation |
Glutamine | 53 | Nitrogen donor (preferred) |
Ammonia | 26,200 | Alternative nitrogen donor |
Amidation of Carboxylates b, d, e, and g by Cobyric Acid Synthetase (CbiP)
CbiP catalyzes the ATP-dependent amidation of the remaining four carboxylates (b, d, e, g ) on adenosyl this compound a,c-diamide, producing cobyric acid.
Reaction Mechanism:
-
Strict Order : Wild-type CbiP follows a dissociative sequential pathway: e → d → b → g .
-
Intermediate Release : After each amidation, the intermediate dissociates and rebinds in a new orientation for the next reaction .
-
Partial Uncoupling : Glutamine hydrolysis (to generate NH₃) occurs 2.5× faster than ADP formation, indicating leakage of free ammonia .
Table 2: Amidation Order in Wild-Type vs. D146N Mutant CbiP
Enzyme Variant | Amidation Sequence |
---|---|
Wild-Type CbiP | e → d → b → g |
D146N Mutant CbiP | d → e → g → b (partial randomization) |
Structural and Mutational Insights
-
Active Site Residues : Mutations in conserved residues (e.g., D45N, D48N, E90Q) dramatically reduce catalytic activity, implicating these residues in substrate binding or phosphoryl transfer .
-
Mechanistic Flexibility : The D146N mutation disrupts the strict amidation order, suggesting Asp146 plays a role in orienting the substrate .
Biological Relevance
This compound’s stepwise amidation ensures efficient corrinoid biosynthesis with minimal enzymatic machinery. The dissociative mechanism allows a single enzyme (e.g., CbiA or CbiP) to catalyze multiple reactions by leveraging intermediate release and rebinding . This strategy minimizes metabolic intermediates in the cellular environment.
Unresolved Questions
Propriétés
Formule moléculaire |
C45H59CoN4O14+ |
---|---|
Poids moléculaire |
938.9 g/mol |
Nom IUPAC |
cobalt(2+);3-[(1R,2S,3S,4Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-21-id-8-yl]propanoic acid |
InChI |
InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
Clé InChI |
ZRAQEEAQQLYOBK-OKJGWHJPSA-M |
SMILES isomérique |
C/C/1=C/2\[C@H]([C@]([C@@]([N-]2)([C@H]3[C@@H]([C@@](C(=N3)/C(=C\4/[C@H](C(C(=N4)/C=C\5/[C@H]([C@](C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)/C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |
SMILES canonique |
CC1=C2C(C(C([N-]2)(C3C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |
Synonymes |
cobyrinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.